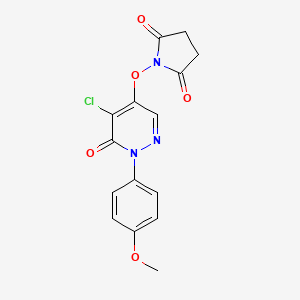

1-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)dihydro-1H-pyrrole-2,5-dione

Description

The compound 1-((5-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)dihydro-1H-pyrrole-2,5-dione is a heterocyclic molecule featuring a pyridazinyl core linked via an oxygen bridge to a dihydro-pyrrole-2,5-dione (succinimide derivative). The pyridazinyl moiety is substituted with a 5-chloro group and a 4-methoxyphenyl ring, while the pyrrole-dione contributes a saturated five-membered ring with two ketone groups. Structural determination of such compounds typically employs X-ray crystallography using software like SHELXL and visualization tools like WinGX .

Properties

IUPAC Name |

1-[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]oxypyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O5/c1-23-10-4-2-9(3-5-10)18-15(22)14(16)11(8-17-18)24-19-12(20)6-7-13(19)21/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAALJFOXLOKLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)ON3C(=O)CCC3=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 320421-76-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H12ClN3O5, with a molecular weight of approximately 335.73 g/mol. It features a pyrrole ring fused with a pyridazine moiety and incorporates a chloro and methoxy substituent that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 1-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)dihydro-1H-pyrrole-2,5-dione exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of pyrrole and pyridazine can inhibit the growth of cancer cell lines. For instance, related compounds have demonstrated inhibitory effects on colon cancer cell lines such as HCT116 and SW620, with GI50 values in the nanomolar range .

- Tyrosine Kinase Inhibition : The compound is hypothesized to interact with ATP-binding sites of growth factor receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in tumor progression . This interaction suggests a mechanism for its antitumor effects.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may disrupt signaling pathways involved in cell growth and survival.

- Interaction with Lipid Membranes : It has been suggested that the compound can integrate into lipid bilayers, altering membrane properties and potentially affecting receptor signaling .

- Antioxidant Properties : Some derivatives have shown antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibits growth in HCT116 (GI50 ~ 1.0–1.6 × 10^-8 M) | Dubinina et al., 2007 |

| Tyrosine Kinase Inhibition | Interaction with EGFR and VEGFR2 | Garmanchuk et al., 2013 |

| Antioxidant | Exhibits low toxicity and antioxidant properties | Kuznietsova et al., 2016 |

Case Studies

Several studies have explored the biological activity of related compounds:

- Case Study 1 : A study demonstrated that a derivative similar to the compound inhibited colon cancer cell proliferation significantly in vitro and reduced tumor growth in vivo in rat models . This highlights its potential as a therapeutic agent against colorectal cancer.

- Case Study 2 : Another research effort focused on the molecular docking studies which revealed strong binding affinities of these compounds to the ATP-binding sites of key receptors involved in cancer signaling pathways .

Scientific Research Applications

Preliminary studies indicate that 1-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)dihydro-1H-pyrrole-2,5-dione exhibits significant biological activity, particularly as a potential inhibitor of phosphodiesterase 9 (PDE9). PDE9 is involved in various physiological processes including cognitive function and inflammation . The inhibition of this enzyme could lead to therapeutic applications in treating cognitive disorders and inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural features with 1-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)dihydro-1H-pyrrole-2,5-dione along with their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-(4-methoxyphenyl)-pyridazin-3(2H)-one | Contains a chloro-substituted pyridazine ring | Potential anti-inflammatory properties |

| 4-Methoxyphenyl-pyrrole | Simple pyrrole derivative with methoxy substitution | Antimicrobial activity reported |

| 6-Oxo-pyridazine derivatives | Variants lacking the dihydropyrrole structure | Diverse biological activities including antitumor effects |

Pharmacological Research

Recent pharmacological studies have highlighted the potential of this compound in various therapeutic areas:

- Cognitive Disorders : By inhibiting PDE9, the compound may enhance cognitive function and memory retention.

- Inflammation : Its anti-inflammatory properties could make it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The structural characteristics suggest potential antimicrobial effects that warrant further investigation.

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

Chemical Reactions Analysis

Reductive Cleavage of the O–N Bond

The compound participates in reductive cleavage reactions using molybdenum hexacarbonyl (Mo(CO)₆) and water, leading to β-alkylated γ-functionalized ketones. This reaction proceeds via a cascade mechanism involving:

-

Boc-deprotection under acidic conditions.

-

O–N bond cleavage mediated by Mo(CO)₆, generating an enamine intermediate.

-

Hydrolysis and decarboxylation to yield stable ketones with high diastereoselectivity .

Experimental data :

| Entry | Product | Ar | Ar′ | Time (h) | Yield (%) | dr |

|---|---|---|---|---|---|---|

| 1 | 5a | C₆H₅ | C₆H₅ | 3 | 87 | >95:5 |

| 2 | 5b | 4-Cl-C₆H₄ | 4-CN-C₆H₄ | 6 | 88 | >95:5 |

| 3 | 5c | C₆H₅ | 4-CN-C₆H₄ | 3 | 85 | >99:1 |

| 4 | 5d | C₆H₅ | 4-NO₂-C₆H₄ | 4 | 92 | >99:1 |

Conjugate Addition Reactions

The compound acts as a Michael acceptor in conjugate additions with malonate diesters. The reaction proceeds via:

-

1,4-Addition of the nucleophile to the α,β-unsaturated carbonyl system.

-

N-trapping of the enolate intermediate with electrophiles, preserving the isoxazol-5-one architecture .

Notable features :

-

High regioselectivity due to electron-withdrawing groups (e.g., Cl, NO₂) on the pyridazine ring.

-

Stability of adducts under standard purification techniques (e.g., column chromatography) .

Stability and Degradation Pathways

Under acidic conditions (e.g., TFA/DCM), partial retro-Michael reactions occur, regenerating starting materials (1 and 2 ) alongside the deprotected adduct (3a ) . This highlights the importance of protective groups (e.g., Boc) in stabilizing intermediates during synthesis.

Interaction with Biological Targets

While primarily focused on chemical reactivity, the compound’s biological interactions are linked to its PDE9 inhibitory activity. The pyrrole-2,5-dione moiety chelates metal ions in enzyme active sites, while the pyridazine ring enhances binding affinity through π-π stacking.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Impact on Bioactivity

- Chlorine Substituents : Present in all compounds, chlorine enhances electronegativity and resistance to degradation, critical for pesticidal activity .

- Heterocyclic Cores : Pyrrole-2,5-dione (succinimide) in the target compound and fluoimide is associated with fungicidal activity, likely via mitochondrial inhibition. Pyridazinyl and pyrazole cores (pyrazon, fipronil) are linked to herbicidal and insecticidal actions, respectively .

Q & A

Q. What synthetic routes are most effective for preparing this compound, and how can reaction yields be optimized?

The compound’s core structure combines pyridazine and pyrrole-dione moieties, suggesting multi-step synthesis. A plausible approach involves:

- Step 1 : Functionalization of the pyridazine ring via nucleophilic substitution (e.g., introducing chloro and methoxyphenyl groups under alkaline conditions, as seen in analogous pyridazinone syntheses) .

- Step 2 : Cyclization or coupling reactions to attach the dihydro-pyrrole-2,5-dione moiety. For example, base-assisted cyclization (using KOH in dioxane/water mixtures) has been effective for similar heterocyclic systems .

- Yield Optimization : Adjust stoichiometry of reactants (e.g., 1.2–1.5 equivalents of nucleophiles), control temperature (70–90°C for cyclization), and employ inert atmospheres to minimize side reactions .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions and ring conformations. For example, downfield shifts (~δ 160–170 ppm in ) confirm carbonyl groups in pyrrole-dione systems .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error margins.

- Infrared Spectroscopy (FTIR) : Detect key functional groups (e.g., C=O stretches at ~1640–1680 cm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor degradation via HPLC or LC-MS.

- Storage Recommendations : Use amber vials at –20°C under nitrogen to prevent oxidation of the pyrrole-dione ring .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the compound’s synthesis?

- Substituent Effects : The electron-withdrawing chloro group on pyridazine directs nucleophilic attack to the 4-position, while the methoxyphenyl group stabilizes intermediates via resonance. Computational studies (DFT) can model charge distribution to predict regioselectivity .

- Base Catalysis : In cyclization steps, KOH deprotonates hydroxyl intermediates, facilitating intramolecular nucleophilic substitution. Solvent polarity (dioxane/water mixtures) further stabilizes transition states .

Q. How do structural modifications impact biological or physicochemical properties?

- Case Study : Replacing the 4-methoxyphenyl group with electron-deficient substituents (e.g., nitro) reduces solubility but increases metabolic stability. Conversely, substituting the chloro group with fluorine enhances bioavailability due to reduced steric hindrance .

- Data-Driven Analysis : Compare melting points (e.g., 138–211°C in similar derivatives) and logP values to correlate structure with stability and permeability .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

- Meta-Analysis : Compare IC values across studies, normalizing for assay conditions (e.g., cell lines, incubation times). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .

- Orthogonal Assays : Validate bioactivity using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis markers) to confirm functional effects.

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., coupling reactions).

- Data Reproducibility : Report NMR solvent (e.g., DMSO-d) and internal standards (TMS) to ensure cross-study comparability .

- Advanced Modeling : Use Schrödinger’s Maestro or Gaussian for docking studies to predict interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.